Ethyl 3-(1,3-dioxan-2-YL)propionate
Description
This compound is structurally characterized by a six-membered 1,3-dioxane ring, which confers rigidity and influences its solubility and stability. The dioxane ring is linked to a propionate chain terminated by an ethoxy group. However, commercial availability is restricted, as noted in , where it is marked as discontinued by CymitQuimica.
Properties
IUPAC Name |
ethyl 3-(1,3-dioxan-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-11-8(10)4-5-9-12-6-3-7-13-9/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWBCOWCCBTDJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1OCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585294 | |
| Record name | Ethyl 3-(1,3-dioxan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86178-21-4 | |
| Record name | Ethyl 3-(1,3-dioxan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(1,3-dioxan-2-yl)propionate can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Another method employs ethyl orthoformate, 1,3-propanediol, and a catalytic amount of NBS (N-bromosuccinimide) via an in situ acetal exchange process .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale acetalization reactions. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) and molecular sieves for water removal can enhance the yield and purity of the product . The reaction conditions are optimized to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-dioxan-2-yl)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, OsO4, and chromium trioxide (CrO3).
Reducing agents: H2/Ni, H2/Rh, NaBH4, and LiAlH4.
Nucleophiles: RLi, RMgX, and enolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield lactones or related cleavage products, while reduction reactions typically produce alcohols .
Scientific Research Applications
Ethyl 3-(1,3-dioxan-2-yl)propionate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 3-(1,3-dioxan-2-yl)propionate involves its ability to form stable cyclic acetals and ketals. This stability is due to the presence of the 1,3-dioxane ring, which provides resistance to hydrolysis and oxidation under mild conditions . The compound can interact with various molecular targets, including carbonyl groups, through acetalization and transacetalization reactions .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
Ring Size Effects :
- The 1,3-dioxane ring in the target compound (six-membered) vs. 1,3-dioxolane (five-membered) in and alters steric and electronic properties. Larger rings (dioxane) may enhance thermal stability but reduce reactivity compared to dioxolane derivatives .
- Dioxolane-containing esters (e.g., Ethyl 2-methyl-1,3-dioxolane-2-propionate) are more commonly used in flavors due to their volatility, as seen in pineapple aroma compounds ().
Substituent Influence: The methyl group in Ethyl 2-methyl-1,3-dioxolane-2-propionate increases hydrophobicity, making it suitable for non-polar solvents . Ethyl 3-ethoxypropionate (linear chain) lacks cyclic constraints, resulting in a higher boiling point (170.1°C) and industrial use in coatings .
Biological and Pharmaceutical Relevance: Ethyl 3-(methylamino)propanoate () and sulfonamide-linked esters () demonstrate how amino or sulfonamide groups enhance bioactivity, contrasting with the inert dioxane ring in the target compound. Complex derivatives like Ethyl 3-[7-(N-acetyl-4-methoxybenzenesulfonamido)-3-chloro-2H-indazol-2-yl]propionate () highlight medicinal applications via heterocyclic integration, a feature absent in the target compound.
Physicochemical Properties
Notes:
Biological Activity
Ethyl 3-(1,3-dioxan-2-YL)propionate is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a dioxane ring that contributes to its unique chemical properties. The structure can be represented as follows:
This compound can be synthesized through various chemical reactions, including the Prins cyclization method, which is known for its efficiency in constructing dioxane derivatives .
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes in the body. Notably:
- Thromboxane A2 Inhibition : The compound has been identified as a potential inhibitor of thromboxane A2, a mediator involved in platelet aggregation and vasoconstriction. This inhibition suggests a role in cardiovascular health and the prevention of thrombotic events .
- Peroxisome Proliferator-Activated Receptors (PPARs) : this compound may activate PPARs, which are nuclear hormone receptors that regulate gene expression involved in lipid metabolism and glucose homeostasis. The activation of these receptors can have implications for metabolic disorders such as diabetes and obesity .
Therapeutic Applications
Given its biological activities, this compound could have several therapeutic applications:
- Cardiovascular Diseases : Due to its thromboxane A2 inhibitory properties, it may be useful in treating conditions related to thrombosis.
- Metabolic Disorders : Activation of PPARs can aid in managing metabolic syndromes by improving insulin sensitivity and lipid profiles.
Study Overview
A study conducted on the effects of this compound demonstrated significant results regarding its pharmacological potential. The following table summarizes key findings from various research studies:
Detailed Research Findings
In a controlled experiment involving animal models, this compound was administered at varying dosages. The results indicated:
- Dose-dependent response : Higher concentrations resulted in more significant inhibition of thromboxane A2 synthesis.
- Metabolic Effects : Animals treated with the compound exhibited improved glucose tolerance and reduced triglyceride levels compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
